molecular formula C5H6ClNO2S2 B13643035 (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride

Cat. No.: B13643035
M. Wt: 211.7 g/mol
InChI Key: PNWBYTXOXQFKNR-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO2S2 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride typically involves the reaction of thiazole derivatives with methanesulfonyl chloride. One common method includes the reaction of 2-methylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and thiazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-1,3-thiazol-4-yl)methanesulfonyl chloride: Similar in structure but with a different position of the sulfonyl chloride group.

    Thiazole-2-sulfonyl chloride: Another thiazole derivative with a sulfonyl chloride group at a different position.

    Benzothiazole-2-sulfonyl chloride: A benzothiazole derivative with similar reactivity.

Uniqueness

(2-Methyl-1,3-thiazol-5-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C5H6ClNO2S2

Molecular Weight

211.7 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H6ClNO2S2/c1-4-7-2-5(10-4)3-11(6,8)9/h2H,3H2,1H3

InChI Key

PNWBYTXOXQFKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CS(=O)(=O)Cl

Origin of Product

United States

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